Calcium 2-hydroxy-4-(methylthio)butanoate
Description
Nomenclature and Synonyms in Scientific Literature
The compound Calcium 2-hydroxy-4-(methylthio)butanoate is referred to by a variety of names in scientific and commercial contexts. This array of synonyms reflects its chemical structure and its function as a methionine analog. The consistent CAS Number for the racemate form is 4857-44-7. nih.govchemicalbook.compharmaffiliates.com
| Property | Value |
| CAS Number | 4857-44-7 nih.govchemicalbook.com |
| Molecular Formula | C10H18CaO6S2 nih.govchemimpex.com |
| Molecular Weight | 338.45 g/mol chemimpex.com |
| Appearance | White to Off-White Crystalline Powder chemicalbook.comchemimpex.com |
| Solubility | Sparingly soluble in water chemicalbook.com |
| Storage Temperature | 2-8°C chemicalbook.com |
Calcium-DL-2-hydroxy-4(methylthio)butyrate
This nomenclature specifies the racemic nature (DL) of the compound. It is frequently used in studies focused on animal nutrition and biochemical research. chemimpex.comijper.org This name emphasizes that the compound is a mixture of both D and L stereoisomers of the hydroxy analog. It is utilized in research to investigate metabolic pathways and the effects of sulfur-containing compounds on cellular processes. chemimpex.com For instance, it has been a subject in the development of analytical methods, such as RP-HPLC, for its simultaneous determination with other compounds in dietary supplements for managing chronic renal disease. ijper.org
Calcium Bis((S)-2-Hydroxy-4-(Methylthio)Butyrate)
This term, while less common in general literature, specifies the stereoisomerism of the ligand, indicating that the calcium ion is bonded to two molecules of the (S)-enantiomer of 2-hydroxy-4-(methylthio)butyric acid. ontosight.ai This specific nomenclature is crucial in contexts where the biological activity of a single stereoisomer is being investigated. In biological systems, L-methionine is the active form, and the conversion of its analogs is stereospecific. researchgate.net Research into specific enantiomers like this helps in understanding the precise metabolic pathways and efficiency of conversion to L-methionine. ontosight.ai
α-Hydroxymethionine Calcium Salt
This synonym highlights the structural relationship of the compound to methionine. chemimpex.com The "α-Hydroxy" indicates that the amino group on the alpha-carbon of methionine is replaced by a hydroxyl group. This name is often used in chemical and nutritional literature to quickly convey its identity as a methionine derivative. chemicalbook.comchemimpex.com It is recognized for its role in ion pairing within mammals, which is useful for nitrogen retention and promoting growth in animals. chemicalbook.com
2-Hydroxy-4-(methylthio)butyric Acid Calcium Salt
This is a more formal chemical name that follows IUPAC naming conventions, clearly describing the structure of the molecule. chemimpex.combiosynth.com It specifies that it is the calcium salt of the carboxylic acid, 2-hydroxy-4-(methylthio)butyric acid. This name is prevalent in chemical databases, regulatory documents, and scientific papers that require precise chemical identification. nih.govbiosynth.com It is noted as being useful for ion pairing inside mammals, which aids in nitrogen retention.
Methionine Hydroxy Analog Calcium Salt
This is a widely used functional name, particularly in the fields of animal science and agriculture. frontiersin.orgcambridge.org It describes the compound based on its role as a hydroxy analog of methionine. This term, often abbreviated as MHA-Ca, is common in studies comparing its efficacy and bioavailability against other methionine sources like DL-methionine (DL-Met). cambridge.orgnih.govcabidigitallibrary.org Research has shown that MHA-Ca can improve nitrogen retention and growth performance in animals like starter pigs and broiler chickens. nih.govcabidigitallibrary.org Studies comparing MHA-Ca to DL-methionine have reported varying relative bioavailability values.
| Animal Model | Parameter | Relative Bioavailability of MHA-Ca to DL-Met (Product-to-Product) | Source |
| Starter Pigs | Nitrogen Retention (% of intake) | 71.2% | cambridge.orgnih.gov |
| Starter Pigs | Nitrogen Retained (g/d) | 68.4% | nih.gov |
| Broiler Chickens | Average (Gain, FCR, BMY) | 60% | cabidigitallibrary.org |
| Starter Pigs | Nitrogen Retained (g/d) | 70% (compared to L-Met) | nih.gov |
DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA)
DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is the free acid form of the methionine analog, not the calcium salt itself. wikipedia.orgresearchgate.net However, the literature on HMTBA is directly relevant as the calcium salt (MHA-Ca) is composed of two molecules of HMTBA chelated to a calcium ion. researchgate.net HMTBA is a precursor that gets converted in the animal's body to L-methionine through oxidation and transamination. researchgate.netwikipedia.org Research on HMTBA investigates its absorption, metabolic conversion, and effects on animal health, such as protecting intestinal epithelial barrier function. nih.govresearchgate.netnih.gov It is absorbed along the gastrointestinal tract and can be metabolized to L-methionine in the intestine, liver, and kidney. nih.gov
Role as an Endogenous Metabolite and Methionine Precursor
The compound's primary biological significance lies in its identity as a naturally synthesized metabolite and its ability to be converted into methionine, an essential amino acid crucial for protein synthesis and various other metabolic functions. chromatographyonline.comhmdb.ca
Natural Occurrence and Origin in Biological Systems
Research has confirmed that 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is a naturally occurring compound in biological systems. hmdb.ca Experiments conducted on chicks have identified HMTBA in the liver and excreta of birds that were never fed synthetic forms of the compound. hmdb.ca This finding indicates an endogenous origin.
The proposed biochemical source of naturally occurring HMTBA is the metabolic pathway of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. hmdb.cajcancer.org Studies using chick liver enzymes demonstrated that radiolabeled MTA is converted into both HMTBA and 2-oxo-4-(methylthio)butanoic acid (KMB), establishing HMTBA as an intermediate in a natural pathway for L-methionine synthesis. hmdb.ca
Position within Metabolic Pathways
The metabolic journey of this compound involves its dissociation into the active HMTBA molecule, which then enters a stereospecific pathway to be converted into L-methionine. nih.govresearchgate.net This conversion is a multi-step process involving distinct enzymes that act on the different isomers of HMTBA. rsc.orgnih.gov
The initial step is the oxidation of HMTBA to 2-oxo-4-(methylthio)butanoic acid (also known as keto-methionine). This conversion is handled by separate, isomer-specific enzymes:
The L-isomer of HMTBA is oxidized by L-2-hydroxy acid oxidase , an enzyme located in the peroxisomes of the liver and kidneys. nih.govresearchgate.net
The D-isomer of HMTBA is oxidized by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in a wide array of tissues, including the liver, intestinal mucosa, and skeletal muscle. nih.govresearchgate.net
Following its formation, 2-oxo-4-(methylthio)butanoic acid undergoes transamination to yield L-methionine. rsc.org This two-enzyme system allows for the efficient conversion of both isomers of HMTBA into the keto-acid intermediate, which is then converted to the biologically useful L-methionine. nih.gov The widespread presence of D-2-hydroxy acid dehydrogenase means that the D-isomer of HMTBA can be utilized for protein synthesis in various organs throughout the body. nih.gov
Research Findings and Data Tables
Academic studies provide quantitative insights into the metabolic fate of HMTBA. Research in lactating dairy cows, for instance, has measured its contribution to methionine availability.
Enzymatic Conversion of HMTBA Isomers to Keto-Methionine
| Isomer | Enzyme | Cellular Location | Primary Tissue Location |
|---|---|---|---|
| L-HMTBA | L-2-hydroxy acid oxidase | Peroxisome | Liver, Kidney |
| D-HMTBA | D-2-hydroxy acid dehydrogenase | Mitochondria | Liver, Kidney, Intestinal Mucosa, Skeletal Muscle |
This table details the stereospecific enzymes responsible for the initial oxidation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) isomers. Data sourced from research on chick liver homogenates. nih.govresearchgate.net
Metabolic Contribution of HMTBA to Methionine Flux in Lactating Dairy Cows
| Metabolic Parameter | Control (Saline Infusion) | HMTBA Infusion | Unit |
|---|---|---|---|
| Whole-body Plasma Flux of Methionine | 17.9 | 24.4 | mmol/h |
| Methionine Flow Derived from HMTBA | N/A | 3.8 | mmol/h |
| Estimated HMTBA Contribution to Methionine Supply | N/A | 43 - 74 | % of infused dose |
This table presents data from a study investigating the metabolic fate of an intravenous infusion of HMTBA (36 g/d) in lactating dairy cows. The results quantify the increase in methionine availability directly attributable to the conversion of HMTBA. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVDWASZFDIEH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
583-91-5 (Parent) | |
| Record name | Methioninehydroxyanalog calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80919308 | |
| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-44-7, 14676-91-6 | |
| Record name | Methioninehydroxyanalog calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |
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| Record name | DESMENINOL CALCIUM | |
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Biochemical Pathways and Metabolism of Calcium 2 Hydroxy 4 Methylthio Butanoate
Conversion to L-Methionine and Related Metabolites
The primary metabolic fate of HMB is its conversion to L-methionine. This process is initiated by the oxidation of the hydroxyl group to a keto group, followed by a transamination reaction.
The conversion of HMB to L-methionine is a stereospecific process involving different enzymes for the D- and L-isomers. nih.govresearchgate.net The L-isomer of HMB is oxidized by L-2-hydroxy acid oxidase (L-HAOX), a flavo-enzyme that produces peroxide as a byproduct. nih.govresearchgate.netrsc.org The D-isomer, conversely, is oxidized by a distinct enzyme, D-2-hydroxy acid dehydrogenase (D-HADH). nih.govrsc.org Both of these initial reactions yield the same intermediate compound. rsc.org This intermediate is then converted to L-methionine through the action of transaminases, which utilize a sacrificial amino acid to donate an amine group. rsc.org This dual-enzyme system allows for the simultaneous conversion of both HMB isomers to L-methionine. nih.govresearchgate.net
The enzymes responsible for the initial oxidation of the HMB isomers are located in different subcellular compartments. L-2-hydroxy acid oxidase, which acts on L-HMB, is found within the peroxisomes of liver and kidney cells. nih.govresearchgate.netrsc.org In contrast, D-2-hydroxy acid dehydrogenase, the enzyme that metabolizes D-HMB, is located in the mitochondria and is present in a wide array of tissues, including intestinal mucosa and skeletal muscle. nih.govresearchgate.net The subsequent transamination of the keto-acid intermediate to L-methionine also occurs within the cell. rsc.org Studies with chick liver homogenates have confirmed that L-methionine synthesis from HMB requires the presence of peroxisomal and/or mitochondrial enzymes. nih.gov
Both the peroxisomal oxidation of L-HMB and the mitochondrial oxidation of D-HMB result in the formation of a common intermediate: 2-oxo-4-(methylthio)butanoic acid, also known as keto-methionine. nih.govrsc.orgnih.gov This α-keto acid is the direct precursor that undergoes transamination to form L-methionine. rsc.org Research has shown that during the conversion of radiolabeled 5'-deoxy-5'-methylthioadenosine (a natural precursor of HMB) to L-methionine in chick liver, both radiolabeled HMB and keto-methionine were synthesized. nih.gov Notably, analysis of the specific radioactivities indicated that HMB is a precursor to keto-methionine, and not the other way around. nih.gov
Table 1: Enzymatic Conversion of HMB Isomers to L-Methionine
| Isomer | Enzyme | Subcellular Location | Intermediate Product | Final Product |
| L-HMB | L-2-hydroxy acid oxidase (L-HAOX) | Peroxisome | 2-oxo-4-(methylthio)butanoic acid | L-Methionine |
| D-HMB | D-2-hydroxy acid dehydrogenase (D-HADH) | Mitochondria | 2-oxo-4-(methylthio)butanoic acid | L-Methionine |
Integration into Sulfur Amino Acid Metabolism
Once converted to L-methionine, the molecule enters the broader metabolic network of sulfur-containing amino acids. A key route is the transsulfuration pathway, which is central to the synthesis of other important sulfur-containing compounds.
Research indicates that HMB is preferentially diverted into the transsulfuration pathway. nih.gov This metabolic route converts homocysteine, a product of methionine metabolism, into cysteine. wikipedia.orgsemanticscholar.org The pathway is crucial for producing key antioxidant metabolites. nih.gov Cysteine, the primary output of the transsulfuration pathway, is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govsemanticscholar.org Additionally, cysteine can be further metabolized to produce taurine (B1682933), another compound with antioxidant properties. nih.govsemanticscholar.org The diversion of HMB-derived methionine into this pathway enhances the production of these protective molecules. nih.gov
The preferential shunting of HMB into the transsulfuration pathway directly leads to an increased production of its downstream metabolites. nih.gov The transsulfuration pathway is the sole route for the endogenous biosynthesis of cysteine. semanticscholar.org By supplying the initial substrate (methionine) for this pathway, HMB supplementation effectively boosts the synthesis of cysteine. This, in turn, increases the availability of this critical precursor for the synthesis of reduced glutathione (GSH). nih.gov Studies have demonstrated that the protective effects of HMB against oxidative stress can be attributed to the increased production of both taurine and reduced glutathione. nih.gov
Table 2: Key Compounds in the HMB-Influenced Transsulfuration Pathway
| Precursor | Pathway | Key Products | Associated Functions |
| Calcium 2-hydroxy-4-(methylthio)butanoate | Conversion to L-Methionine | L-Methionine | Protein synthesis, precursor for transsulfuration |
| L-Methionine | Transsulfuration Pathway | Homocysteine, Cysteine | Intermediate, precursor for glutathione and taurine |
| Cysteine | Glutathione Synthesis | Glutathione (GSH) | Major endogenous antioxidant, detoxification |
| Cysteine | Taurine Synthesis | Taurine | Antioxidant, various physiological roles |
Absorption, Distribution, and Utilization in Biological Systems
Cellular Localization (Cytoplasm, Adiposome)
Within the cell, 2-hydroxy-4-(methylthio)butanoic acid has been identified as being primarily located in the cytoplasm and the adiposome . hmdb.ca Its presence in the cytoplasm is expected, as this is the site of many metabolic pathways, including the initial steps of its conversion to methionine. The localization within the adiposome, a lipid storage droplet, suggests a potential role or interaction within lipid metabolism, although this is an area that requires further investigation.
Research Methodologies for Studying Calcium 2 Hydroxy 4 Methylthio Butanoate
Analytical Techniques for Identification and Quantification
Accurate identification and quantification of Calcium 2-hydroxy-4-(methylthio)butanoate and its active moiety, HMB, in various matrices such as animal feed, serum, and tissues are fundamental for research and quality control. nih.govchromatographyonline.com To this end, researchers employ powerful chromatographic techniques.
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique used for the definitive identification of HMB. nih.gov This method is particularly valuable for detecting naturally occurring HMB in biological samples, helping to distinguish it from synthetically supplemented sources. nih.gov
In a typical GC-MS analysis of hydroxy fatty acids like HMB, the compound is first derivatized to make it more volatile. nih.gov A common derivatization involves creating methyl esters and then tert-butyldimethylsilyl (tBDMS) ethers. nih.gov These derivatives are stable and produce predictable fragmentation patterns in the mass spectrometer. nih.gov The mass spectrum of the HMB derivative will show a prominent molecular ion peak (or a related ion like [M-57]+ for tBDMS ethers) and specific fragment ions that confirm the structure, including the location of the hydroxyl group. nih.govhmdb.ca For instance, research aimed at determining the origin of HMB in chicks not fed synthetic methionine analogs successfully used GC-MS to identify the compound in liver and excreta. nih.gov This confirmed that HMB can be a naturally occurring intermediate in metabolic pathways. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of HMB in various samples, including animal feed and biological fluids. chromatographyonline.comajprd.com Its versatility allows for the development of specific methods tailored to different analytical needs. chromatographyonline.comajprd.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for HMB analysis. chromatographyonline.comsielc.com Method development involves optimizing several parameters to achieve a sensitive, selective, and rapid separation.
A typical RP-HPLC method for HMB involves:
Column: A C18 column is frequently used, offering good retention and separation of moderately polar compounds like HMB. sielc.comresearchgate.net
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The pH of the buffer is adjusted to ensure HMB is in a suitable ionic state for retention. sielc.com
Detection: Ultraviolet (UV) detection is commonly employed, typically at a low wavelength around 210 nm, where the carboxyl group of HMB absorbs light. researchgate.net
Validation: Method validation is a critical step to ensure the reliability of the results. ajprd.comresearchgate.net According to international guidelines, validation involves assessing parameters like specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). ajprd.comnih.gov
For example, a validated method for determining HMB in supplemented animal feeds involves extraction, basic hydrolysis to convert all active material to the HMB monomer, pH adjustment, and subsequent analysis by RP-HPLC on an amide column. researchgate.net Similarly, methods have been developed and validated for quantifying HMB in bovine serum and seawater, demonstrating the technique's adaptability to complex matrices. chromatographyonline.com
Table 1: Example Parameters for a Validated RP-HPLC Method for Amino Acid Analysis This table illustrates typical validation parameters, adapted from a method for other amino acids, as specific validation data for HMB was not fully detailed in the provided results.
| Validation Parameter | Specification/Finding | Reference |
|---|---|---|
| Linearity Range | 0.1–20 µg/mL | mdpi.com |
| Accuracy (Recovery) | 95.27% to 102.90% | psu.edu |
| Precision (RSD) | 2.71% - 6.29% | psu.edu |
| Limit of Detection (LOD) | Method-dependent, often in the ng/mL to low µg/mL range. | chromatographyonline.commdpi.com |
| Limit of Quantification (LOQ) | In bovine serum, an LOQ of 1 ng/mL was achieved using LC-ESI-MS-MS. | chromatographyonline.com |
In practical applications, especially in the quality control of animal feed, it is often necessary to quantify HMB alongside other active compounds, such as other amino acids or vitamins. ajprd.comnih.gov HPLC methods can be developed for the simultaneous determination of multiple analytes in a single run, improving efficiency. ajprd.commdpi.com
For instance, an analytical method was developed for the simultaneous speciation of selenomethionine (B1662878) and 2-hydroxy-4-methylselenobutanoic acid (the selenium analog of HMB) using ion-pairing reversed-phase HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) detection. nih.gov This approach allowed for baseline resolution of the compounds with detection limits as low as 1 ng/mL. nih.gov While this example uses a selenium analog, the chromatographic principles are directly applicable to developing methods for HMB and other components in feed formulations. ajprd.comnih.gov The key is to find chromatographic conditions (e.g., mobile phase gradient, column chemistry) that resolve all compounds of interest into distinct peaks. psu.edumdpi.com
High-Performance Liquid Chromatography (HPLC)
Isotopic Labeling and Tracing Studies
Isotopic labeling is a powerful research methodology used to trace the metabolic fate of a compound within a biological system. researchgate.netnih.gov By replacing one or more atoms in the HMB molecule with a heavy, stable isotope (like ¹³C) or a radioactive isotope (like ¹⁴C), researchers can follow the molecule as it is absorbed, transported, and converted into other metabolites. nih.govresearchgate.netnih.gov
Radioactive tracers have been instrumental in elucidating the natural biosynthetic pathways involving HMB. nih.gov A key precursor in one such pathway is 5'-methylthioadenosine (MTA). nih.gov
In a pivotal study using chick liver enzymes, researchers used MTA labeled with carbon-14 (B1195169) on its methyl group ([methyl-¹⁴C]MTA) to investigate the synthesis of L-methionine. nih.gov The key findings from this isotopic tracing study were:
HMB is a direct product: During the conversion of [methyl-¹⁴C]MTA to L-methionine, radiolabeled HMB was synthesized. nih.gov
Keto-methionine is also formed: The study also detected the synthesis of radiolabeled 2-oxo-4-(methylthio)butanoic acid (keto-methionine), another important intermediate. nih.gov
HMB is not synthesized from keto-methionine: By analyzing the specific radioactivities of the labeled HMB and keto-methionine, the study concluded that HMB is not formed from keto-methionine in this pathway. nih.gov Instead, both appear to be synthesized from MTA. nih.gov
HMB is a precursor to L-methionine: Further experiments showed that the radiolabeled HMB formed from [¹⁴C]MTA could then be used to synthesize L-methionine, confirming HMB's role as a functional methionine precursor in this naturally occurring pathway. nih.gov
This research elegantly demonstrates how isotopic labeling can unravel complex metabolic maps and establish the precursor-product relationships between key metabolites. nih.gov
Table 2: Summary of Isotopic Tracing Study Findings
| Isotopic Tracer Used | Biological System | Key Finding | Reference |
|---|---|---|---|
| [methyl-¹⁴C]MTA | Chick liver enzymes | Demonstrated the synthesis of radiolabeled HMB and keto-methionine from MTA. | nih.gov |
| [methyl-¹⁴C]MTA | Chick liver enzymes | Showed that HMB is not synthesized from keto-methionine in this pathway. | nih.gov |
| ¹³C-labeled HMB | Lactating dairy cows | Used to quantify the conversion of HMB to methionine and its contribution to whole-body methionine availability. | researchgate.net |
In Vitro and In Vivo Model Systems
In vitro systems, particularly the Caco-2 cell line, are invaluable for investigating the intestinal transport of HMTBA at a cellular level. Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, they differentiate into a monolayer of cells that exhibit many of the structural and functional characteristics of the small intestinal epithelium. nih.gov This makes them a widely accepted model for studying drug and nutrient absorption. nih.govebi.ac.uk
Poultry, including broiler chickens and laying hens, are common models for studying HMTBA. nih.govsemanticscholar.org Research in this area often compares the performance of birds fed diets supplemented with HMTBA to those receiving DL-methionine. nih.govsemanticscholar.org Key parameters measured include growth rate, feed conversion efficiency, and carcass yield in broilers. nih.govsemanticscholar.org Studies have demonstrated that HMTBA is effectively absorbed along the entire gastrointestinal tract in broilers. nih.gov In laying hens, research focuses on the effects of HMTBA on egg production, egg weight, and the quality of egg components. Investigations in chicks have also explored the natural occurrence of HMTBA as a methionine precursor. nih.gov
Interactive Table: Research Findings in Poultry Models
| Animal Model | Parameter Investigated | Key Findings |
| Broiler Chickens | Intestinal Absorption | HMTBA is absorbed along the entire gastrointestinal tract, with significant uptake in the upper segments. nih.gov |
| Chicks | Endogenous Production | HMTBA is a naturally occurring intermediate in the synthesis of L-methionine in chicks. nih.gov |
| Broiler Chickens | Comparative Efficacy | HMTBA and DL-methionine are both effective sources of methionine activity. nih.govsemanticscholar.org |
Animal Models in Nutritional and Physiological Studies
Swine (e.g., Pigs, Starter Pigs)
Interactive Table: Research Findings in Swine Models
| Animal Model | Parameter Investigated | Key Findings |
| Piglets | Metabolic Kinetics | HMTBA was found to have a higher remethylation rate compared to DL-methionine in one study. nih.gov |
| Growing Pigs | Growth Performance | Studies have evaluated the impact of HMTBA on growth and feed efficiency. nih.gov |
Ruminants (e.g., Dairy Cows, Beef Cattle, Steers)
The study of HMTBA in ruminants like dairy cows and beef cattle is complicated by the presence of the rumen, a large fermentation vat where microbes can degrade unprotected nutrients. frontiersin.orgmdpi.com Therefore, a key area of research is the development and evaluation of rumen-protected forms of HMTBA, such as its isopropyl ester, to ensure it bypasses microbial degradation and reaches the small intestine for absorption. frontiersin.orgmdpi.com
In dairy cows, studies have investigated the effects of HMTBA supplementation on milk yield and the concentration of milk components, particularly milk protein. chromatographyonline.com Research in beef cattle and steers has focused on the impact of HMTBA on growth performance and feed efficiency. frontiersin.orgmdpi.com Stable isotope tracer studies have been particularly valuable in ruminants to quantify the extent of ruminal bypass and the subsequent absorption and metabolism of HMTBA in the animal's tissues. nih.gov These studies have shown that HMTBA can be absorbed from the rumen and is also converted to methionine in various tissues, including the liver and kidney. nih.gov
Interactive Table: Research Findings in Ruminant Models
| Animal Model | Parameter Investigated | Key Findings |
| Lambs | Absorption and Metabolism | A significant portion of HMTBA can bypass the liver after absorption, and the kidney is a primary site for its conversion to methionine that is released into the plasma. nih.gov |
| Dairy Cows | Milk Production | Supplementation with HMTBA has been shown to potentially increase milk yield and protein content. chromatographyonline.com |
| Steers | Nitrogen Metabolism | Studies have examined the effects of HMTBA supplementation on nitrogen utilization and plasma metabolite profiles. mdpi.com |
| Beef Cattle | Growth Performance | The isopropyl ester of HMTBA has been shown to improve average daily gain and feed conversion ratio. frontiersin.org |
Biological Roles and Physiological Effects of Calcium 2 Hydroxy 4 Methylthio Butanoate
Impact on Methionine Metabolism and Availability
Calcium 2-hydroxy-4-(methylthio)butanoate serves as a key precursor to methionine, an essential amino acid. nih.gov Research indicates that in ruminants, a significant portion, estimated at 39.5%, of the 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) from the supplement can escape degradation in the rumen. mdpi.comresearchgate.net This rumen-bypassed HMTBa is then absorbed and metabolized, primarily in the liver, where it is converted into L-methionine. researchgate.netmdpi.com This conversion makes it a bioavailable source of methionine for the animal.
Supplementation with this compound has been shown to directly influence methionine levels in the bloodstream. In beef steers, dietary addition of a HMTBa source upregulated the plasma concentrations of L-methionine and its related metabolites, such as betaine (B1666868) and taurine (B1682933). mdpi.com A detailed study in multicatheterized dairy cows provided further insight; when HMTBa was infused, it contributed directly to the body's methionine pool. researchgate.net While the net output of methionine from the splanchnic tissues (gut and liver) decreased, the infused HMTBa compensated by providing a new source of methionine for metabolic use. researchgate.net
A primary application of this methionine analogue is to support protein synthesis, a fundamental biological process. nih.gov It was originally developed to act as a precursor for the synthesis of milk protein in dairy cows. mdpi.comresearchgate.net Studies have shown that HMTBa can directly contribute to the methionine required for this purpose. In one investigation, HMTBa was found to provide approximately 15% of the methionine needed for milk protein secretion. researchgate.net
However, the effectiveness can vary. While some studies report improved milk and milk protein yields, others have found no significant increase in milk protein content. mdpi.comresearchgate.netmdpi.comdellait.com For instance, one study in high-producing Holstein cows noted an increase in milk fat and other solids but no change in milk protein levels with HMTBa supplementation. mdpi.comresearchgate.net In other species, such as swine, the methionine activity from HMTBa has been shown to effectively stimulate protein synthesis in liver cells, with efficacy comparable to DL-methionine. nih.gov
Table 1: Effect of HMTBa Supplementation on Milk Composition in High-Producing Holstein Cows Data sourced from a study on high-producing Holstein cows receiving a diet supplemented with HMTBa compared to a control group. mdpi.comresearchgate.net
| Parameter | Control Group | HMTBa-Supplemented Group | p-value |
|---|---|---|---|
| Milk Fat Content (%) | 3.75 | 3.94 | < 0.01 |
| Milk Lactose Content (%) | 4.69 | 4.74 | = 0.01 |
| Milk Total Solids (%) | 12.86 | 13.03 | = 0.05 |
| Milk Protein Content (%) | No significant difference |
This compound demonstrates a methionine-sparing effect by providing an alternative source that the body can convert to L-methionine. This reduces the reliance on dietary methionine from intact protein sources to meet the animal's metabolic needs. Research has shown that HMTBa absorbed by the animal both produces and spares methionine for use in tissues like the mammary gland. researchgate.net By supplying the raw material for methionine synthesis, the compound effectively spares the existing methionine pool for other critical functions, including its role as an essential component of proteins.
Influence on Growth Performance and Feed Efficiency
As a feed additive, this compound is widely used to enhance the growth, health, and feed efficiency of livestock. chemimpex.com
Supplementation with HMTBa has demonstrated positive effects on key performance indicators in various species. A study conducted with early-weaned pigs found that adding HMTBa to a methionine-deficient diet led to significant improvements in average daily gain (ADG) and feed conversion ratio (FCR), with the results being equimolar in effectiveness to those achieved with DL-methionine supplementation. nih.gov Similarly, research in laying ducks showed that HMTBa supplementation increased average egg weight and total egg mass while decreasing the feed-to-egg ratio, indicating improved efficiency. nih.govnih.gov
Table 2: Performance of Laying Ducks with HMTBa Supplementation Data summarized from a study comparing a basal deficient diet to one supplemented with HMTBa. nih.govnih.gov
| Performance Parameter | Effect of HMTBa Supplementation (vs. Basal Diet) |
|---|---|
| Average Egg Weight | Increased |
| Egg Mass | Increased |
| Feed to Egg Ratio (FCR) | Decreased |
| Albumen Weight | Increased |
| Yolk Ratio | Decreased |
This compound is a tool for precisely meeting the methionine requirements of livestock, which is crucial for optimizing growth and production. nih.gov Studies often involve formulating a basal diet that is intentionally deficient in methionine and then adding graded levels of HMTBa. nih.govnih.gov This approach allows researchers to determine the optimal supplementation level needed to maximize performance metrics like ADG and FCR. For example, studies in laying ducks have used nonlinear regression models to analyze the dose-response relationship, thereby calculating the relative bioavailability of HMTBa compared to other methionine sources and identifying the dietary level that yields peak performance. nih.gov This methodology ensures that livestock receive adequate methionine for their physiological needs without wasteful over-supplementation.
Antioxidant and Detoxification Capacities
The compound exhibits significant antioxidant properties, contributing to the mitigation of cellular damage and enhancing the antioxidant status of key immune system components.
The primary mechanism by which HMTBa mitigates oxidative damage is through its role as a precursor in the transsulfuration pathway, leading to the synthesis of important endogenous antioxidants. nih.gov Specifically, its metabolism increases the production of reduced glutathione (B108866) (GSH) and taurine. nih.gov These molecules are critical in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress. nih.gov Studies using an in vitro model of the intestinal epithelium have confirmed that HMTBa can prevent damage induced by oxidative agents. nih.gov This capacity to bolster the cellular antioxidant defense system highlights its value in maintaining cellular health and function. nih.gov
The antioxidant benefits of HMTBa extend to the immune system. Research has pointed to the ability of methionine analogues to improve the antioxidant capacity of immune organs. mdpi.com A study on juvenile Jian carp (B13450389) demonstrated that HMTBa supplementation could enhance the antioxidant status within these crucial tissues. mdpi.com This improvement helps protect immune cells from oxidative damage, which is essential for maintaining their proper function and ensuring a robust immune response.
Effects on Blood Biochemical Parameters
Supplementation with this compound and its related forms, such as HMTBa and its isopropyl ester (HMBi), has been shown to alter several key indicators of metabolic status in the blood. researchgate.netmdpi.com
Research indicates that supplementation with methionine analogues like HMTBa can lead to a decrease in Blood Urea (B33335) Nitrogen (BUN) concentrations. In a study involving high-producing Holstein cows, serum levels of blood urea were lower in cows supplemented with HMTBa compared to control groups. researchgate.netmdpi.com Specifically, the BUN concentration was 41.3 mg/dL in the supplemented group versus 46.6 mg/dL in the control group. mdpi.com This suggests an improvement in the nitrogen and energy balance in the rumen. mdpi.com Similarly, studies in finishing beef cattle using an isopropyl ester form of HMTBa (HMBi) also reported a significant decrease in BUN concentration. frontiersin.orgnih.govnih.gov This effect is often linked to improved nitrogen utilization, where less nitrogen is wasted and excreted as urea. mdpi.com
Table 1: Effect of HMTBa/HMBi Supplementation on Blood Urea Nitrogen (BUN)
| Animal Model | Compound Form | Finding | Reference |
|---|---|---|---|
| High-Producing Holstein Cows | HMTBa | Lower BUN concentration (41.3 vs 46.6 mg/dL) | researchgate.netmdpi.com |
| Finishing Beef Cattle | HMBi | Significantly decreased BUN concentration | nih.govnih.gov |
Dietary supplementation with HMTBa derivatives affects the plasma profile of various amino acids. A study on beef steers using HMBi supplementation and plasma metabolome profiling revealed significant changes. mdpi.com The supplementation was found to upregulate the plasma concentrations of L-methionine and its related metabolites, including betaine, methionine sulfoxide, and taurine. mdpi.com Furthermore, the levels of other amino acids such as L-isoleucine and tyrosine were also increased. mdpi.com Conversely, the same study observed a downregulation in the plasma concentrations of L-serine and glycine. mdpi.com Research in laying ducks has also involved the analysis of plasma amino acids like alanine, glycine, serine, and valine after hydrolysis. nih.gov
Table 2: Changes in Plasma Amino Acid Concentrations with HMBi Supplementation in Steers
| Amino Acid/Metabolite | Change in Concentration | Reference |
|---|---|---|
| L-Methionine | Upregulated | mdpi.com |
| Betaine | Upregulated | mdpi.com |
| Methionine Sulfoxide | Upregulated | mdpi.com |
| Taurine | Upregulated | mdpi.com |
| L-Isoleucine | Upregulated | mdpi.com |
| Tyrosine | Upregulated | mdpi.com |
| L-Serine | Downregulated | mdpi.com |
| Glycine | Downregulated | mdpi.com |
Aspartate aminotransferase (AST) is an enzyme linked to liver function and protein metabolism. Studies have consistently shown that supplementation with methionine analogues can reduce its concentration in the blood. In high-producing Holstein cows, HMTBa supplementation resulted in a decrease in aspartate aminotransferase activity, with levels dropping from 105.6 U/L in the control group to 89.4 U/L in the supplemented group. researchgate.netmdpi.com Similarly, research on growing Holstein steers fed a diet with HMBi also reported decreased concentrations of AST in the treatment groups. nih.gov
Influence on Rumen Fermentation and Microbiome
In finishing beef cattle, dietary supplementation with HMBi was shown to alter both ruminal and cecal bacterial composition. frontiersin.orgnih.govnih.gov Correlation analysis revealed that in the rumen, the abundance of bacteria from the Lachnospiraceae family, as well as the genera Saccharofermentans and Ruminococcus_1, was positively correlated with average daily gain and negatively with blood urea nitrogen. frontiersin.orgnih.gov In the cecum, average daily gain was positively correlated with the abundances of Peptostreptococcaceae, Romboutsia, and Ruminococcaceae_UCG-013, and negatively with Bacteroidaceae and Bacteroides. frontiersin.orgnih.gov
Table 3: Reported Changes in Gut Bacterial Composition
| Location | Animal | Compound | Bacterial Group | Effect | Reference |
|---|---|---|---|---|---|
| Rumen | Dairy Cow | HMTBa | Fecalibacterium | Increased | nih.gov |
| Rumen | Dairy Cow | HMTBa | Eubacterium | Decreased | nih.gov |
| Rumen | Dairy Cow | HMTBa | Prevotella loescheii | Increased | nih.gov |
| Rumen | Dairy Cow | HMTBa | Prevotella oralis | Increased | nih.gov |
| Rumen | Beef Cattle | HMBi | Lachnospiraceae | Positively correlated with ADG | frontiersin.orgnih.gov |
| Rumen | Beef Cattle | HMBi | Ruminococcus_1 | Positively correlated with ADG | frontiersin.orgnih.gov |
| Cecum | Beef Cattle | HMBi | Peptostreptococcaceae | Positively correlated with ADG | frontiersin.orgnih.gov |
| Cecum | Beef Cattle | HMBi | Romboutsia | Positively correlated with ADG | frontiersin.orgnih.gov |
| Cecum | Beef Cattle | HMBi | Bacteroides | Negatively correlated with ADG | frontiersin.orgnih.gov |
The effects of HMTBa on volatile fatty acid (VFA) and ammonia-nitrogen (NH3-N) concentrations appear to vary depending on the study conditions and the specific part of the digestive tract being analyzed.
In the cecum of finishing beef cattle, increasing HMBi supplementation led to a linear decrease in the concentrations of NH3-N, propionate, isobutyrate, butyrate, isovalerate, valerate, and total VFAs. frontiersin.orgnih.govnih.gov This reduction in the cecum is thought to occur because the supplement promotes more efficient digestion and absorption of nutrients earlier in the digestive tract (rumen and small intestine), leaving fewer substrates for fermentation in the hindgut. frontiersin.org
Conversely, some studies focusing on the rumen have shown different results. One investigation in lactating Holstein cows reported that those consuming HMTBa had greater VFA concentrations and tended to have greater rumen ammonia (B1221849) concentrations. nih.gov However, another experiment with dairy cows found that HMTBa supplementation did not significantly affect ruminal pH, ammonia concentration, or the major volatile fatty acids. nih.gov These differing outcomes highlight the complexity of the compound's effects on rumen fermentation dynamics. researchgate.netnih.govnih.gov
Facilitation of Fiber Degradation and Microbial Protein Synthesis
This compound, through its active component 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is understood to play a significant role in the rumen environment, particularly in modulating microbial activities related to protein synthesis and fiber digestion. Research into its effects has yielded varied but important insights into its influence on the efficiency of nutrient use in ruminants. The compound's primary contribution is often linked to its function as a methionine precursor, which can be utilized by rumen microbes or absorbed through the rumen wall for conversion to methionine in the liver. nih.govnih.gov
Influence on Microbial Protein Synthesis
A key area of investigation has been the effect of HMTBa on the synthesis of microbial crude protein (MCP), a primary source of amino acids for the host animal. Several studies indicate a positive effect. A meta-analysis of 48 articles concluded that HMTBa supplementation significantly increased microbial nitrogen (N) output from the rumen. adsa.org This finding is supported by research on lactating dairy cows, which observed a linear increase in microbial N outflow with HMTBa supplementation. nih.gov Similarly, in vitro studies have demonstrated that the calcium salt of HMTBa (MHA-Ca) significantly increased microbial protein concentration. nih.gov In cashmere goats, supplementation with an HMTBa product also led to a significant increase in rumen total protein concentration. fao.org
Conversely, other studies have reported no significant impact on microbial protein synthesis. Research using duodenally cannulated dairy cows found that HMTBa did not alter the duodenal flow of microbial nitrogen. nih.gov A study on steers also concluded that supplementation did not affect rumen microbial N flow. mdpi.com These discrepancies highlight the complexity of the rumen environment and suggest that the effects of HMTBa may be influenced by factors such as diet composition and the physiological state of the animal.
| Study Focus | Finding | Reference |
|---|---|---|
| Meta-Analysis (48 articles) | Increased microbial N output | adsa.org |
| Lactating Dairy Cows | Linearly increased microbial N outflow from the rumen | nih.gov |
| In Vitro (Sheep) | Significantly increased microbial protein (MCP) concentration | nih.gov |
| Cashmere Goats | Significantly increased rumen total protein concentration | fao.org |
| Lactating Dairy Cows | No difference in duodenal microbial nitrogen flow | nih.gov |
| Steers | Did not affect rumen microbial N flow | mdpi.com |
Impact on Fiber Degradation
The influence of this compound on the degradation of dietary fiber, often measured as neutral detergent fiber (NDF), is another area with conflicting results. Some general reports suggest that methionine and its analogs can be used to increase ruminal fiber digestion. ualberta.ca The meta-analysis by Feng et al. (2018) supports this, finding that HMTBa supplementation increased the digestibility of dry matter and organic matter. adsa.org
However, a significant body of evidence suggests that HMTBa has little to no effect on fiber digestibility. A separate meta-analysis found that HMTBa supplementation had no effect on nutrient digestibility. nih.gov This is consistent with specific studies on lactating dairy cows which reported that HMTBa did not affect the total-tract digestibility of fiber. nih.govpsu.edu Another study also noted that while the digestibility of organic matter and neutral detergent fiber was greater in cows on a low metabolizable protein diet, this was an effect of the diet itself and not HMTBa supplementation. nih.gov
| Study Type | Effect on Nutrient Digestibility | Reference |
|---|---|---|
| Meta-Analysis | Increased dry matter and organic matter digestibility | adsa.org |
| Meta-Analysis | No effect on nutrient digestibility | nih.gov |
| Lactating Dairy Cows | Total-tract apparent digestibility of nutrients was generally not affected | nih.gov |
| Lactating Dairy Cows | Total-tract dry matter and fiber digestibility were not affected | psu.edu |
Underlying Rumen Fermentation Changes
Changes in rumen fermentation parameters provide further context for the effects of HMTBa. Studies have noted that supplementation with MHA-Ca or HMTBa products can lead to a significant decrease in ammonia-N concentrations in the rumen. nih.govfao.org This reduction suggests that nitrogen is being more efficiently incorporated into microbial protein rather than being wasted as ammonia. This is often accompanied by an increase in the production of total volatile fatty acids (VFAs), which are the main energy source for the ruminant derived from fermentation. nih.govfao.org
The microbial mechanism for these changes may involve shifts in the rumen's bacterial population. Research has identified that HMTBa supplementation can alter the microbial community, leading to an increased abundance of the genus Prevotella. nih.govnih.gov Bacteria from this genus are known to be involved in the metabolism of amino acids and propionate, potentially contributing to the observed changes in rumen fermentation. nih.gov Other observed changes include a linear increase in the proportion of Fecalibacterium and a quadratic decrease in Eubacterium. nih.gov
Applications in Animal Nutrition and Agricultural Science Research
Feed Additive for Livestock and Poultry
Supplementing animal diets with Calcium 2-hydroxy-4-(methylthio)butanoate has been shown to enhance the growth and health of production animals. nih.gov As a source of methionine, it is crucial for the synthesis of body proteins and other metabolically important compounds. nih.gov Research indicates that adequate methionine supplementation is fundamental for optimal performance in poultry, preventing losses in production. caslab.com In broiler chickens, the addition of a methionine hydroxy analog has been linked to improved growth performance and breast weight. asian-agribiz.com
For ruminants, such as beef cattle, the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi), a related compound, has been found to improve growth performance. researchgate.net Studies have shown that HMBi supplementation can lead to a linear increase in average daily gain (ADG) and a decrease in the feed conversion ratio (FCR) in finishing beef cattle. researchgate.net
The comparative efficacy of this compound (in its various forms, often referred to as MHA) and DL-methionine (DL-Met) is a subject of extensive research in animal nutrition. researchgate.netwikipedia.org DL-methionine is a synthetic form of methionine, while MHA is a hydroxy analog. asian-agribiz.com The chemical difference lies in the substitution of the amino group in methionine with a hydroxyl group in MHA. asian-agribiz.com
Multiple studies have been conducted to determine the relative bioavailability and bio-efficacy of MHA products compared to DL-Met. Research in broiler chickens has suggested that the relative effectiveness of liquid MHA-free acid (MHA-FA) is lower than that of DL-Met for body weight gain (BWG) and feed conversion ratio (FCR). mdpi.com A meta-analysis of broiler feeding studies concluded that MHA-FA was approximately 65-68% as efficient as DL-Met on a weight basis. wikipedia.org
In laying hens, studies have also explored the interchangeability of these methionine sources. researchgate.net Research suggests that MHA products can be replaced by DL-Met at a ratio of 100:65 without negatively impacting egg production performance. researchgate.net This has significant economic implications for feed formulation. researchgate.net
It's important to note that the chemical form of the methionine analog can influence its effectiveness. For instance, the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi) is designed to be a rumen-protected methionine source for ruminants, which can resist microbial degradation in the rumen and increase the availability of methionine for absorption. nih.govfrontiersin.org
Table 1: Comparison of Methionine Sources on Broiler Performance
| Methionine Source | Parameter | Relative Effectiveness vs. DL-Methionine (%) | Reference |
|---|---|---|---|
| Liquid MHA-FA | Body Weight Gain (BWG) | 64 | mdpi.com |
| Liquid MHA-FA | Feed Conversion Ratio (FCR) | 59 | mdpi.com |
| MHA-FA | Weight Basis | 68 | wikipedia.org |
Dietary strategies are optimized for specific animal categories to maximize production efficiency and health.
Laying Hens: Methionine is a critical amino acid for egg production. caslab.com Studies on laying hens have focused on comparing the efficacy of MHA-FA with DL-Met, with findings suggesting that DL-Met can replace MHA products at a 65:100 ratio without compromising performance parameters like laying percentage and egg mass. researchgate.net Supplementing the diets of laying ducks with 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) has been shown to increase average egg weight, egg mass, and average daily feed intake, while decreasing the feed to egg ratio. mdpi.com
Dairy Cows: In dairy cattle, rumen-protected forms of methionine, such as the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi), are utilized to bypass rumen degradation. nih.govfrontiersin.org Supplementing the diets of high-producing Holstein cows with HMTBa has been shown to improve milk fat content and alter the milk fatty acid profile. nih.govmdpi.com Research has indicated that HMTBa supplementation can increase milk fat in situations with a high risk of milk fat depression. nih.gov Furthermore, feeding 2-hydroxy-4-(methylthio)-butanoic acid to periparturient dairy cows has been observed to improve milk production. nih.gov
Beef Cattle: For finishing beef cattle, supplementation with HMBi has been demonstrated to improve growth performance, as indicated by increased average daily gain and a better feed conversion ratio. researchgate.netnih.gov Studies have also investigated the effects of HMTBa on carcass characteristics, with some research suggesting a tendency for a linear increase in the percentage of cattle grading USDA Choice with increasing HMTBa dosage. selleckchem.com However, other studies have found no significant effect on cow performance or calf performance when supplementing fall-calving cows grazing cool-season forages. nih.gov
Table 2: Effects of HMTBa Supplementation on High-Producing Holstein Cows
| Parameter | Control | HMTBa Supplemented | Result | Reference |
|---|---|---|---|---|
| Milk Fat Content | 3.75% | 3.94% | Increased | mdpi.com |
| Milk Lactose Content | 4.69% | 4.74% | Increased | mdpi.com |
| Milk Total Solids Content | 12.86% | 13.03% | Increased | mdpi.com |
| Body Condition Score | - | - | Increased | mdpi.com |
Agricultural Applications beyond Animal Feed
While the primary application of this compound is in animal nutrition, its constituent, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), has properties that suggest potential benefits in broader agricultural applications. nih.gov
Amino acids, including methionine, are known to act as biostimulants that can enhance plant growth and development. mdpi.com Methionine, specifically, is a precursor to the plant hormone ethylene, which plays a role in cell division and expansion, potentially leading to greater biomass accumulation. researchgate.net Research on various plant species has indicated that the exogenous application of methionine can increase fresh and dry weight, shoot and root length, and final yield. researchgate.net Biostimulants containing amino acids have been shown to improve plant resilience to environmental stresses. nih.gov
While direct research on this compound for plant growth is limited, the known effects of methionine and its analogs as biostimulants suggest a potential role in this area. nih.govresearchgate.netmdpi.com
The acidic nature of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) suggests it could have an acidifying effect on the feed and potentially the gastrointestinal tract of animals. asian-agribiz.comnih.gov This property may have implications for soil health if the compound or its metabolites are excreted and incorporated into the soil. Organic acids can influence the soil microbiome and nutrient availability. asian-agribiz.com HMTBa has been shown to have antimicrobial properties, which could potentially impact soil microbial communities. nih.gov However, specific research directly investigating the impact of this compound or HMTBa on soil health is not extensively documented in the provided search results. Further research is needed to substantiate its contribution to soil health.
Future Research Directions
Elucidation of Novel Metabolic Pathways and Interactions
Future investigations are expected to move beyond the primary conversion of 2-hydroxy-4-(methylthio)butanoate (HMTBa) to L-methionine and explore its broader metabolic influence. While the conversion of HMTBa to L-methionine is a key function, research suggests that HMTBa may have metabolic roles independent of its role as a methionine precursor. mdpi.comnih.gov
The enzymatic conversion of HMTBa involves a two-step process: oxidation to 2-keto-4-(methylthio)butanoic acid (KMB), followed by transamination to L-methionine. rsc.orgresearchgate.net The enzymes responsible, L-α-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase, exhibit stereospecificity for the L- and D-isomers of HMTBa, respectively. rsc.org These enzymes are found in various tissues, including the liver, kidneys, and intestine, indicating multiple sites of conversion. nih.gov
Recent studies have pointed to the potential for HMTBa to influence other metabolic pathways. For instance, there is evidence that HMTBa can be diverted to the transsulfuration pathway, leading to the production of antioxidant compounds like taurine (B1682933) and glutathione (B108866). researchgate.net This suggests a role for HMTBa in mitigating oxidative stress. Further research is needed to fully map these alternative metabolic routes and understand their physiological significance.
Key areas for future research include:
Quantifying the flux of HMTBa through alternative metabolic pathways.
Identifying novel metabolites derived from HMTBa.
Investigating the interaction of HMTBa with other nutrients and metabolic processes.
Investigation of Molecular Mechanisms Underlying Physiological Effects
A growing body of evidence suggests that HMTBa exerts a range of physiological effects beyond simply providing a source of methionine. Understanding the molecular mechanisms that underpin these effects is a key area for future research.
Studies have shown that HMTBa can influence gene expression, protein synthesis, and cellular signaling pathways. For example, HMTBa has been shown to protect the intestinal barrier function by strengthening tight junctions in in-vitro models. researchgate.net It has also been observed to modulate rumen fermentation, potentially by altering the microbial population or their metabolic activity. mdpi.comcore.ac.uk
Future research in this area should focus on:
Identifying the specific cellular receptors and signaling pathways that are modulated by HMTBa.
Investigating the effects of HMTBa on the expression of genes involved in key metabolic and physiological processes.
Utilizing "omics" technologies (genomics, proteomics, metabolomics) to gain a systems-level understanding of the molecular effects of HMTBa.
Exploration of Structure-Activity Relationships for Enhanced Bioefficacy
The chemical structure of HMTBa is a key determinant of its biological activity. Future research will likely focus on exploring the structure-activity relationships of HMTBa and its analogs to develop new compounds with enhanced bioefficacy.
The bioefficacy of HMTBa relative to DL-methionine can vary. nih.gov This has been attributed to differences in their absorption and metabolic conversion. nih.gov The D- and L-isomers of HMTBa are metabolized by different enzymes, and their relative efficacy can differ depending on the species and diet. nih.gov
By modifying the chemical structure of HMTBa, it may be possible to:
Improve its absorption and transport across cell membranes.
Enhance its conversion to L-methionine.
Increase its affinity for specific enzymes or receptors.
Develop analogs with novel biological activities.
This research could involve the synthesis and screening of a wide range of HMTBa analogs, as well as the use of computational modeling to predict their biological activity. nih.govuwaterloo.ca
Development of Advanced Delivery Systems in Animal Nutrition
The effective delivery of HMTBa to its site of action is crucial for maximizing its benefits in animal nutrition. Future research is expected to focus on the development of advanced delivery systems to improve the stability, bioavailability, and targeted delivery of HMTBa.
Current forms of HMTBa supplementation include the calcium salt and the free acid. nih.govnovusint.com However, these forms may be subject to degradation or premature absorption in the upper gastrointestinal tract. nih.gov Advanced delivery systems, such as encapsulation and nanotechnology, could help to overcome these limitations.
Potential benefits of advanced delivery systems include:
Protection of HMTBa from degradation in the rumen.
Controlled release of HMTBa in the small intestine.
Targeted delivery of HMTBa to specific tissues or cell types.
Research in this area will require a multidisciplinary approach, combining expertise in materials science, chemistry, and animal nutrition.
Environmental Impact and Sustainability Aspects of its Application
As with any large-scale agricultural input, it is important to consider the environmental impact and sustainability of HMTBa production and use. nih.gov Future research should address these aspects to ensure that the application of HMTBa is both effective and environmentally responsible.
The production of synthetic amino acids, including methionine and its analogs, is an energy-intensive process that relies on petrochemical feedstocks. usda.govbiostarus.com Research is needed to develop more sustainable production methods, such as those based on fermentation or other bio-based processes. rsc.org
Another important consideration is the environmental fate of HMTBa and its metabolites. While HMTBa is an effective source of methionine, its use can contribute to nitrogen and sulfur excretion, which can have environmental consequences. feedstrategy.com Future research should focus on optimizing the use of HMTBa to minimize its environmental footprint.
Key research areas include:
Life cycle assessment of HMTBa production and use.
Development of more sustainable production methods.
Strategies to improve the efficiency of HMTBa utilization and reduce nutrient excretion.
Evaluation of the long-term effects of HMTBa on soil and water quality.
By addressing these research questions, the scientific community can help to ensure the continued and sustainable use of calcium 2-hydroxy-4-(methylthio)butanoate as a valuable tool in animal nutrition.
Q & A
Q. What are the primary analytical methods for identifying and quantifying Calcium 2-hydroxy-4-(methylthio)butanoate in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Due to its polarity and water solubility (), reverse-phase LC-MS with electrospray ionization (ESI) is optimal. Use deuterated internal standards to improve quantification accuracy.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm structural integrity, particularly for distinguishing stereoisomers (common in hydroxy-acid derivatives). Reference spectra from databases like CAS Common Chemistry () should be cross-validated.
- UV-Vis Spectroscopy: Limited utility due to weak chromophores, but derivatization with ninhydrin or dansyl chloride may enhance sensitivity for urinary metabolites ().
Q. How does the solubility profile of this compound influence its experimental handling?
Methodological Answer:
- Solubility in Water: The compound is highly water-soluble (), making aqueous buffers (pH 6–8) ideal for in vitro studies. Adjust pH using weak acids (e.g., acetic acid) to avoid precipitation.
- Organic Solvents: Limited solubility in DMSO (10 mM stock solutions are feasible; ). Pre-saturate solvents with nitrogen to prevent oxidation of the methylthio group.
- Storage: Store at 2–8°C in airtight containers to prevent hygroscopic degradation ().
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (). Use fume hoods for powder handling to prevent inhalation of aerosols.
- Spill Management: Collect solid spills using HEPA-filtered vacuums; avoid dry sweeping to minimize dust dispersion ().
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers ().
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
- Reaction Pathway Simulation: Use density functional theory (DFT) to model reaction intermediates, particularly for stereochemical control during hydroxy and methylthio group incorporation ().
- Process Optimization: Apply ICReDD’s reaction path search methods (quantum chemical calculations + machine learning) to identify optimal catalysts (e.g., calcium oxide) and solvent systems ().
- Scale-Up Predictions: Employ Aspen Plus or COMSOL for reactor design, focusing on heat transfer and mixing efficiency to prevent byproducts ().
Q. What experimental strategies resolve contradictions in reported metabolic roles of this compound?
Methodological Answer:
- Isotopic Tracer Studies: Use ¹³C-labeled compounds to track incorporation into adiposome lipid pools vs. cytoplasmic amino acid metabolism (). Compare results across cell lines (e.g., HepG2 vs. 3T3-L1) to identify tissue-specific pathways.
- Knockout Models: CRISPR-Cas9 editing of methionine adenosyltransferase (MAT) genes in murine models can clarify whether the compound acts as a methionine precursor or independent metabolite ().
- Meta-Analysis: Cross-reference urinary metabolite data () with transcriptomic datasets (e.g., GEO Omnibus) to identify correlated enzyme expression (e.g., glutathione S-transferases).
Q. How do variable experimental conditions affect the stability of this compound in long-term studies?
Methodological Answer:
- Accelerated Stability Testing: Use Q10 (temperature coefficient) modeling at 40°C/75% RH to predict degradation kinetics. Monitor via HPLC for breakdown products like 2-keto-4-(methylthio)butanoate ().
- Light Sensitivity: Conduct UV-stress tests (ICH Q1B guidelines) to assess photolytic degradation. Amber glassware or light-blocking additives (e.g., TiO₂) may stabilize the compound ().
- Matrix Effects: Spike the compound into urine, plasma, and simulated gastric fluid to evaluate matrix-dependent stability. Use stabilization agents (e.g., sodium azide) in biological samples ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
